REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6](C(=O)C)[C:7](=O)[CH3:8])[CH3:2].[C:14](O)(=O)C.Cl.[NH2:19][CH:20]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[C:21](OCC)=O.C([O-])(=O)C.[Na+]>O.C(O)C.C(OCC)(=O)C.CCCCCC>[CH2:29]([O:28][C:26]([C:20]1[NH:19][C:7]([CH3:8])=[C:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:13])[C:21]=1[CH3:14])=[O:27])[CH3:30] |f:2.3,4.5,8.9|
|
Name
|
|
Quantity
|
710 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C(C)=O)C(C)=O)=O
|
Name
|
|
Quantity
|
533 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
847 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
344 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
could be stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were slowly added
|
Type
|
ADDITION
|
Details
|
The internal temperature at the end of the addition
|
Type
|
CUSTOM
|
Details
|
was 55° C.
|
Type
|
CUSTOM
|
Details
|
to fall to 98° C.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at this temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed two times with 500 mL of 30% ethanol in water each time
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC(=C(C1C)CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 870 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |